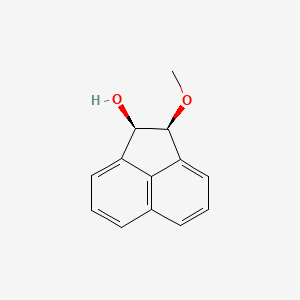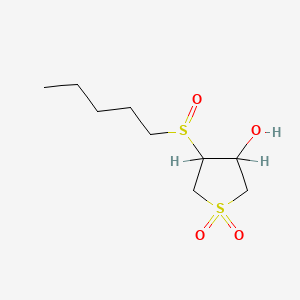
1-(Ethylsulfanyl)-3,4-dimethyl-2,5-dihydro-1H-phosphole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Ethylsulfanyl)-3,4-dimethyl-2,5-dihydro-1H-phosphole is an organophosphorus compound characterized by the presence of a phosphole ring substituted with ethylsulfanyl and dimethyl groups
Métodos De Preparación
The synthesis of 1-(Ethylsulfanyl)-3,4-dimethyl-2,5-dihydro-1H-phosphole typically involves the reaction of appropriate phosphole precursors with ethylsulfanyl reagents under controlled conditions. One common method includes the use of tertiary phosphines and sulfur-containing reagents to introduce the ethylsulfanyl group . Industrial production methods may involve large-scale reactions using optimized catalysts and reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1-(Ethylsulfanyl)-3,4-dimethyl-2,5-dihydro-1H-phosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphole oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phosphole ring to more saturated derivatives using reducing agents like lithium aluminum hydride.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include phosphole oxides, reduced phosphole derivatives, and substituted phosphole compounds .
Aplicaciones Científicas De Investigación
1-(Ethylsulfanyl)-3,4-dimethyl-2,5-dihydro-1H-phosphole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of advanced materials, including polymers and catalysts for various industrial processes .
Mecanismo De Acción
The mechanism of action of 1-(Ethylsulfanyl)-3,4-dimethyl-2,5-dihydro-1H-phosphole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes, thereby influencing the reactivity and stability of these complexes. Additionally, its sulfur-containing group can participate in redox reactions, affecting cellular processes and signaling pathways .
Comparación Con Compuestos Similares
1-(Ethylsulfanyl)-3,4-dimethyl-2,5-dihydro-1H-phosphole can be compared with other similar compounds, such as:
Phospholes: These compounds share the phosphole ring structure but differ in their substituents, leading to variations in reactivity and applications.
Phospholanes: Saturated analogs of phospholes, which exhibit different reactivity due to the absence of double bonds in the ring
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Propiedades
Número CAS |
75416-99-8 |
|---|---|
Fórmula molecular |
C8H15PS |
Peso molecular |
174.25 g/mol |
Nombre IUPAC |
1-ethylsulfanyl-3,4-dimethyl-2,5-dihydrophosphole |
InChI |
InChI=1S/C8H15PS/c1-4-10-9-5-7(2)8(3)6-9/h4-6H2,1-3H3 |
Clave InChI |
CJAWNLCDPLGVCP-UHFFFAOYSA-N |
SMILES canónico |
CCSP1CC(=C(C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(4-Chlorophenyl)acryloyl]benzoic acid](/img/structure/B14455683.png)
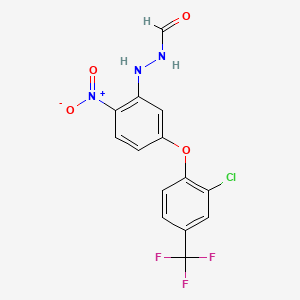
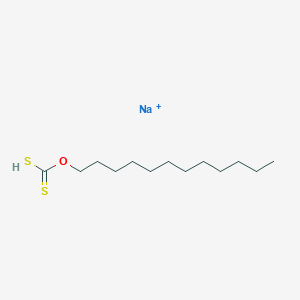
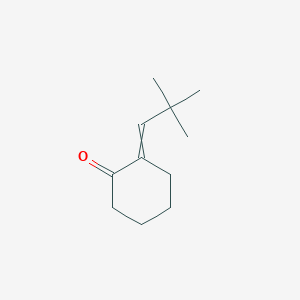
![Thiourea, N,N'-bis[3-(triethylsilyl)propyl]-](/img/structure/B14455702.png)
![2-[(2,4-Dinitrophenyl)methanesulfonyl]-1,3-benzothiazole](/img/structure/B14455704.png)


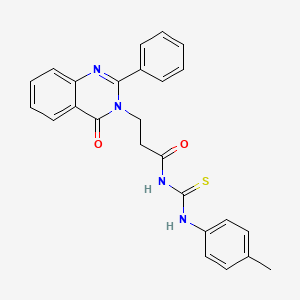
![N'-[2-[2-(methylamino)ethylamino]ethyl]ethane-1,2-diamine](/img/structure/B14455727.png)

